4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline
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Overview
Description
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline is a compound that features an imidazole ring linked to an aniline moiety through a hexyl ether chain. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts significant chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via nucleophilic substitution reactions, where a halogenated hexane reacts with the imidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
Omeprazole: An antiulcer agent with an imidazole ring.
Uniqueness: 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline is unique due to its specific structure, which combines the properties of aniline and imidazole through a flexible hexyl ether chain. This unique structure imparts distinct chemical reactivity and biological activity compared to other imidazole-containing compounds .
Properties
CAS No. |
88138-73-2 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
4-(6-imidazol-1-ylhexoxy)aniline |
InChI |
InChI=1S/C15H21N3O/c16-14-5-7-15(8-6-14)19-12-4-2-1-3-10-18-11-9-17-13-18/h5-9,11,13H,1-4,10,12,16H2 |
InChI Key |
IENAXGLGJPUXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCCN2C=CN=C2 |
Origin of Product |
United States |
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